
(2-Methylnaphthalen-1-yl)methyl thiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methylnaphthalen-1-yl)methyl thiocyanate is an organic compound characterized by a naphthalene ring substituted with a methyl group at the second position and a thiocyanate group at the first position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylnaphthalen-1-yl)methyl thiocyanate typically involves the reaction of 2-methylnaphthalene with thiocyanogen or thiocyanate salts under specific conditions. One common method includes the use of a halogenating agent such as bromine to form 2-methylnaphthalene-1-bromide, which then reacts with potassium thiocyanate in an organic solvent like acetone to yield the desired thiocyanate compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation followed by thiocyanation processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to enhance reaction rates.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the thiocyanate group can yield amines or other sulfur-containing derivatives.
Substitution: The thiocyanate group can be substituted by nucleophiles such as amines or alcohols, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia under basic conditions.
Major Products Formed:
Oxidation: 2-Methylnaphthalene-1-carboxylic acid.
Reduction: 2-Methylnaphthalen-1-ylmethylamine.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
科学的研究の応用
(2-Methylnaphthalen-1-yl)methyl thiocyanate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which (2-Methylnaphthalen-1-yl)methyl thiocyanate exerts its effects involves interactions with various molecular targets. The thiocyanate group can participate in nucleophilic attack, while the naphthalene ring can engage in π-π interactions with aromatic systems. These interactions can influence biological pathways and chemical reactions, making the compound useful in diverse applications.
類似化合物との比較
2-Methylnaphthalene: Lacks the thiocyanate group, making it less reactive in certain chemical reactions.
1-Naphthylmethyl thiocyanate: Similar structure but with the methyl group at a different position, leading to different reactivity and applications.
Naphthalene-1-thiol: Contains a thiol group instead of a thiocyanate group, resulting in different chemical properties.
Uniqueness: (2-Methylnaphthalen-1-yl)methyl thiocyanate is unique due to the presence of both a methyl group and a thiocyanate group on the naphthalene ring. This combination imparts distinct reactivity and potential for diverse applications in research and industry.
特性
CAS番号 |
14568-62-8 |
|---|---|
分子式 |
C13H11NS |
分子量 |
213.30 g/mol |
IUPAC名 |
(2-methylnaphthalen-1-yl)methyl thiocyanate |
InChI |
InChI=1S/C13H11NS/c1-10-6-7-11-4-2-3-5-12(11)13(10)8-15-9-14/h2-7H,8H2,1H3 |
InChIキー |
CTKGDSSMFVAVRE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=CC=CC=C2C=C1)CSC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



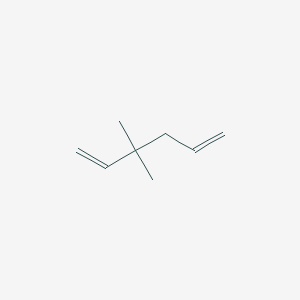
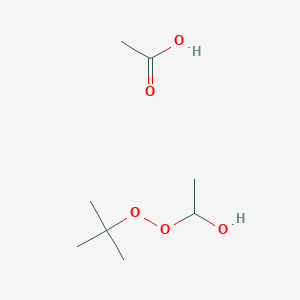

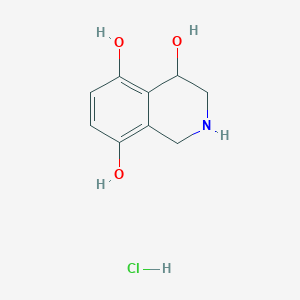
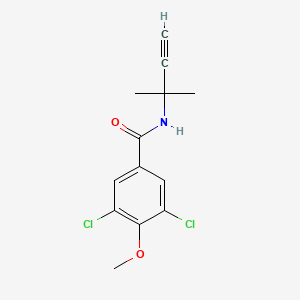




![6-oxa-10,20-diazapentacyclo[10.8.0.02,10.04,8.014,19]icosa-1(20),2,4(8),12,14,16,18-heptaene-5,9-dione](/img/structure/B14702324.png)

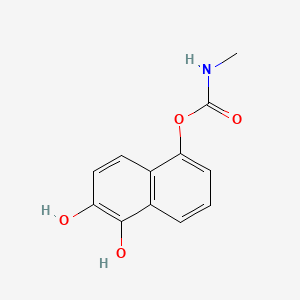
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-leucine](/img/structure/B14702345.png)
